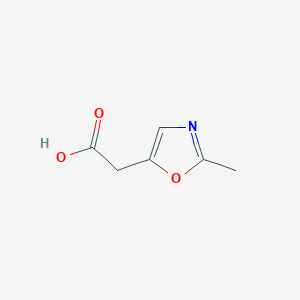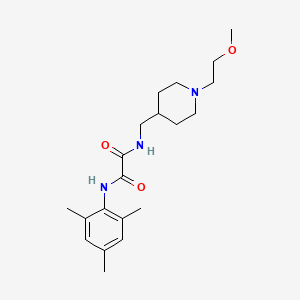
2-(2-Methyl-1,3-oxazol-5-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(2-Methyl-1,3-oxazol-5-yl)acetic acid” is a chemical compound with the molecular formula C6H7NO3 . It is used in research .
Molecular Structure Analysis
The molecular structure of “2-(2-Methyl-1,3-oxazol-5-yl)acetic acid” is represented by the InChI code:1S/C6H7NO3/c1-4-7-3-5(10-4)2-6(8)9/h3H,2H2,1H3,(H,8,9) . This indicates that the compound contains 6 carbon atoms, 7 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . Physical And Chemical Properties Analysis
The molecular weight of “2-(2-Methyl-1,3-oxazol-5-yl)acetic acid” is 141.13 . It is a powder at room temperature .Aplicaciones Científicas De Investigación
Antimicrobial Properties
Oxazole derivatives, including 2-(2-Methyl-1,3-oxazol-5-yl)acetic acid, exhibit promising antimicrobial effects. Researchers have synthesized various oxazole compounds and evaluated their antibacterial potential against pathogens such as Staphylococcus aureus, Streptococcus pyogenes, Pseudomonas aeruginosa, Escherichia coli, Candida albicans, Aspergillus niger, and Aspergillus clavatus . These findings suggest that this compound could be explored further as an antimicrobial agent.
Anti-Inflammatory Activity
Oxazole derivatives have demonstrated anti-inflammatory properties. By modulating inflammatory pathways, they may offer therapeutic benefits in conditions such as arthritis, asthma, and other inflammatory disorders. Investigating the anti-inflammatory effects of 2-(2-Methyl-1,3-oxazol-5-yl)acetic acid could provide valuable insights for drug development .
Anticancer Potential
Certain oxazole derivatives exhibit anticancer activity. Researchers have explored their effects on cancer cell lines, including inhibition of cell proliferation and induction of apoptosis. Investigating the impact of 2-(2-Methyl-1,3-oxazol-5-yl)acetic acid on cancer cells could contribute to the development of novel chemotherapeutic agents .
Antitubercular Applications
Oxazole compounds have also been investigated for their antitubercular properties. Understanding how 2-(2-Methyl-1,3-oxazol-5-yl)acetic acid interacts with Mycobacterium tuberculosis could aid in the fight against tuberculosis .
Antioxidant Effects
Oxazoles, including our compound of interest, may possess antioxidant activity. Antioxidants play a crucial role in protecting cells from oxidative stress and preventing various diseases. Evaluating the antioxidant potential of 2-(2-Methyl-1,3-oxazol-5-yl)acetic acid could be valuable .
Metabolic Disorders
Given the compound’s structural features, it might be worth investigating its effects on metabolic disorders such as diabetes and obesity. Oxazole derivatives have shown promise in modulating metabolic pathways, and 2-(2-Methyl-1,3-oxazol-5-yl)acetic acid could contribute to this area of research .
Safety and Hazards
Propiedades
IUPAC Name |
2-(2-methyl-1,3-oxazol-5-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3/c1-4-7-3-5(10-4)2-6(8)9/h3H,2H2,1H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFQNTUTWWNJLBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(O1)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methyl-1,3-oxazol-5-yl)acetic acid | |
CAS RN |
1276075-96-7 |
Source


|
| Record name | 2-(2-methyl-1,3-oxazol-5-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(E)-(1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-ylidene)amino]butanamide](/img/structure/B2557992.png)
![2-ethylsulfonyl-N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)benzamide](/img/structure/B2557993.png)
![(S)-4-((7-acetamido-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl)amino)butanoic acid](/img/structure/B2557994.png)
![2-[(9-Methylpurin-6-yl)amino]-1-(4-methylsulfanylphenyl)ethanol](/img/structure/B2557996.png)




![4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2558003.png)
![3-{3-[4-(4-Methoxyphenyl)piperazin-1-yl]propyl}-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2558005.png)
![N-(2-(dimethylamino)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2558006.png)
![3-(Dimethylamino)phenyl 5-[(cyclopentylamino)sulfonyl]indolinyl ketone](/img/structure/B2558008.png)
![3-(9H-carbazol-9-yl)-N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]propanehydrazide](/img/structure/B2558010.png)
![6-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-1,3,4,5-tetrahydro-1-benzazepin-2-one](/img/structure/B2558011.png)